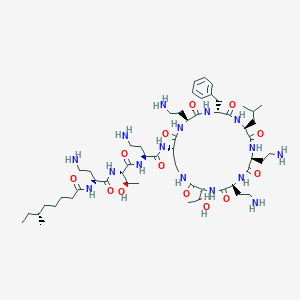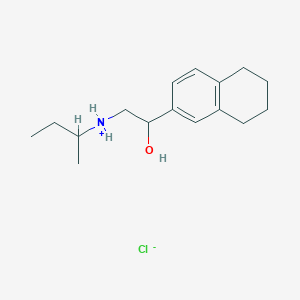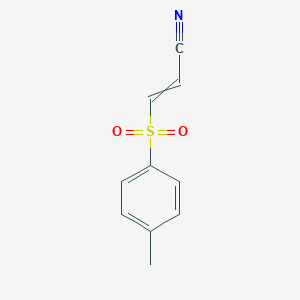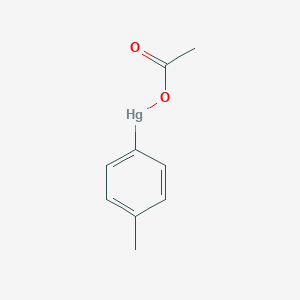
p-Tolylmercuric acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Tolylmercuric acetate, also known as PTMA, is a chemical compound that has been used for various scientific research applications. It is a white to off-white powder that is soluble in water and alcohol. PTMA is a mercury-containing compound that has been used as a reagent for the determination of sulfhydryl groups in proteins, enzymes, and other biological molecules.
Mecanismo De Acción
P-Tolylmercuric acetate reacts with sulfhydryl groups in proteins and enzymes to form stable complexes. This reaction can be used to determine the concentration of sulfhydryl groups in biological molecules. p-Tolylmercuric acetate can also react with other functional groups in organic compounds to form new compounds. The mechanism of action of p-Tolylmercuric acetate is based on the reactivity of the mercury atom in the compound.
Biochemical and Physiological Effects:
p-Tolylmercuric acetate is a mercury-containing compound that can have toxic effects on living organisms. It can cause damage to the nervous system, kidneys, and other organs. p-Tolylmercuric acetate can also affect the immune system and cause allergic reactions. Therefore, it is important to handle p-Tolylmercuric acetate with care and follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-Tolylmercuric acetate is a useful reagent for the determination of sulfhydryl groups in proteins, enzymes, and other biological molecules. It can also be used as a catalyst for the synthesis of organic compounds. However, p-Tolylmercuric acetate is a mercury-containing compound that can have toxic effects on living organisms. Therefore, it is important to handle p-Tolylmercuric acetate with care and follow proper safety protocols.
Direcciones Futuras
There are several future directions for the use of p-Tolylmercuric acetate in scientific research. One direction is the development of new methods for the determination of sulfhydryl groups in proteins and enzymes. Another direction is the synthesis of new organic compounds using p-Tolylmercuric acetate as a catalyst. Additionally, the use of p-Tolylmercuric acetate in the development of new polymeric materials is an area of future research. Overall, p-Tolylmercuric acetate has potential for use in a wide range of scientific research applications.
Métodos De Síntesis
P-Tolylmercuric acetate can be synthesized by reacting p-tolylmercuric chloride with sodium acetate in acetic acid. The reaction produces p-Tolylmercuric acetate as a white to off-white powder. The purity of the compound can be determined by melting point analysis, elemental analysis, and infrared spectroscopy.
Aplicaciones Científicas De Investigación
P-Tolylmercuric acetate has been used in various scientific research applications. It has been used as a reagent for the determination of sulfhydryl groups in proteins, enzymes, and other biological molecules. p-Tolylmercuric acetate can also be used as a catalyst for the synthesis of organic compounds. It has been used in the synthesis of polyurethane foams, polyurethane elastomers, and other polymeric materials.
Propiedades
Número CAS |
1300-78-3 |
|---|---|
Nombre del producto |
p-Tolylmercuric acetate |
Fórmula molecular |
C9H10HgO2 |
Peso molecular |
350.77 g/mol |
Nombre IUPAC |
acetyloxy-(4-methylphenyl)mercury |
InChI |
InChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h3-6H,1H3;1H3,(H,3,4);/q;;+1/p-1 |
Clave InChI |
QQQFFLWYRHKKQG-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)[Hg]OC(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)[Hg]OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



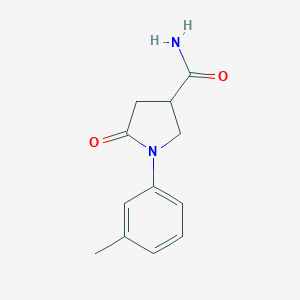
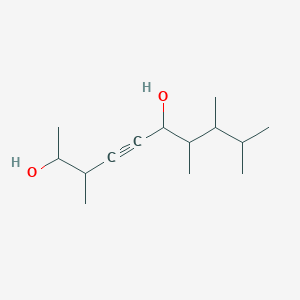
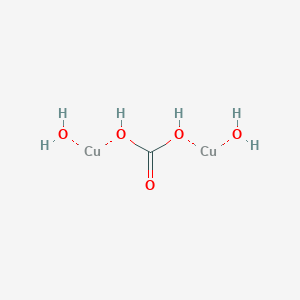
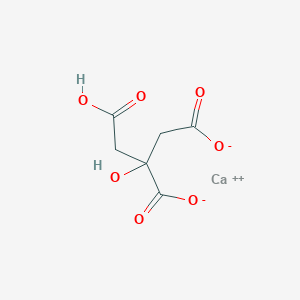
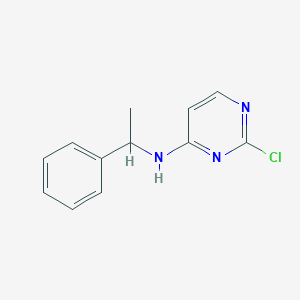
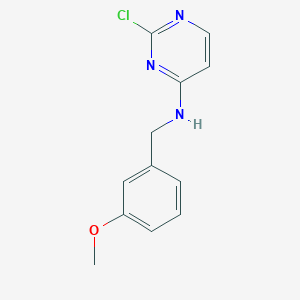
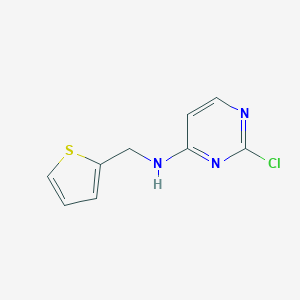
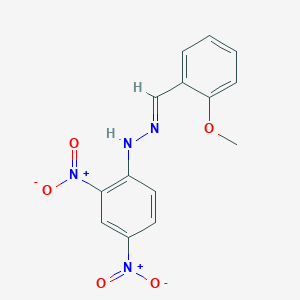
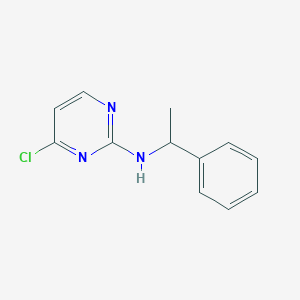
![4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)
